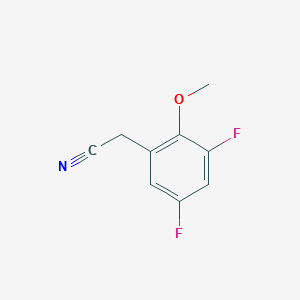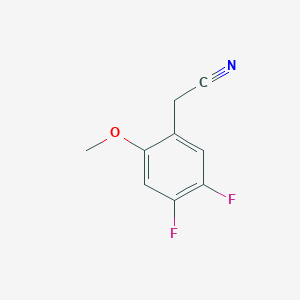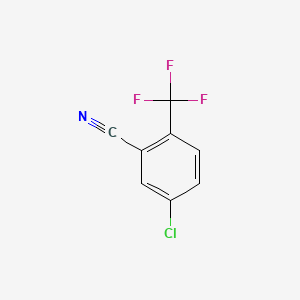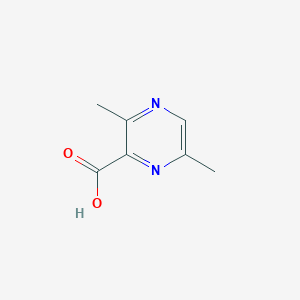
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C₉H₁₁FN₂. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzene ring, along with two amine groups.
Métodos De Preparación
The synthesis of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 4-fluoro-1,2-dinitrobenzene.
Reduction: The nitro groups in 4-fluoro-1,2-dinitrobenzene are reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Cyclopropylation: Cyclopropylamine is then introduced to form the desired product through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can further modify the amine groups, potentially converting them into other functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, and other nucleophilic species.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclopropyl and fluorine groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparación Con Compuestos Similares
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine can be compared with similar compounds such as:
4-Fluoro-1,2-phenylenediamine: Lacks the cyclopropyl group, which may affect its reactivity and applications.
1-N-cyclopropyl-4-chlorobenzene-1,2-diamine: Substitutes fluorine with chlorine, potentially altering its chemical properties and biological activity.
1-N-cyclopropyl-4-methylbenzene-1,2-diamine: Replaces fluorine with a methyl group, impacting its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKJEUUZJYTVGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589881 |
Source


|
| Record name | N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952906-02-4 |
Source


|
| Record name | N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)




